

A Head-to-Head Comparison of Modern Synthetic Routes to Spirooxindoles

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Compound of Interest

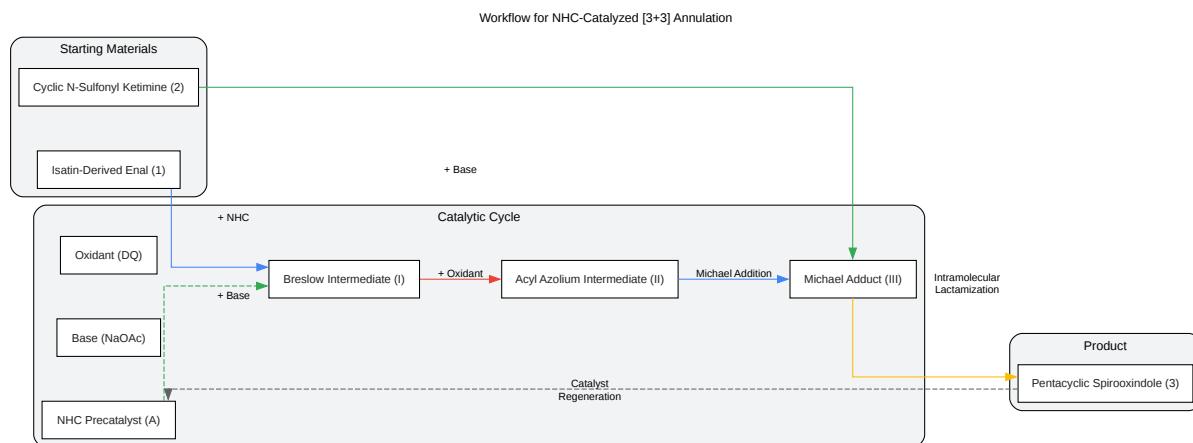
Compound Name:	1-OXA-4- THIASPIRO(4.6)UNDECANE
Cat. No.:	B089824

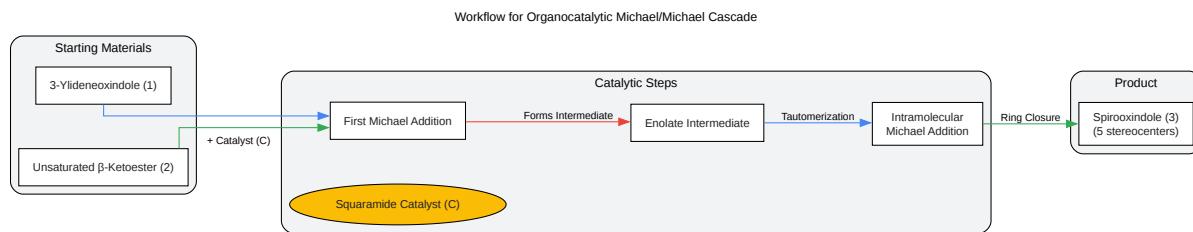
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The spirooxindole framework is a privileged structural motif found in a multitude of natural products and pharmaceutical agents, exhibiting a wide range of biological activities. The construction of its characteristic spirocyclic core, particularly the creation of a chiral quaternary center at the C3 position of the oxindole ring, presents a significant challenge for synthetic chemists. This guide provides a head-to-head comparison of two prominent and highly efficient asymmetric strategies for the synthesis of spirooxindoles: N-Heterocyclic Carbene (NHC)-Catalyzed [3+3] Annulation and Organocatalytic Michael/Michael Cascade Reaction.

Route A: NHC-Catalyzed [3+3] Annulation for Pentacyclic Spirooxindoles

This strategy employs an N-Heterocyclic Carbene (NHC) to catalyze the [3+3] annulation of isatin-derived enals with cyclic N-sulfonyl ketimines. The NHC catalyst generates an α,β -unsaturated acyl azolium intermediate from the enal, which then undergoes a cascade reaction to furnish complex pentacyclic spirooxindoles.





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